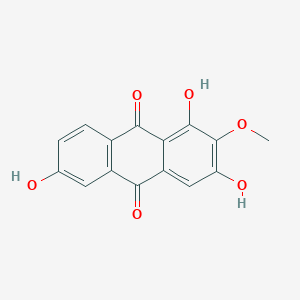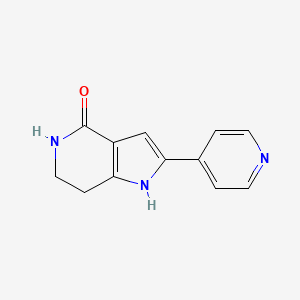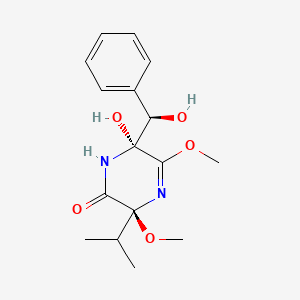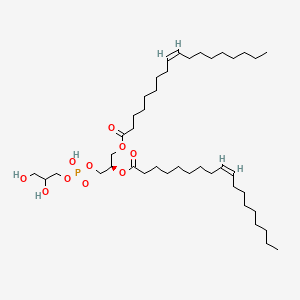
Dioleoylphosphatidylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of catalysts such as phospholipase D2 and aquaporin 3 . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7.4 to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and enzyme concentration . The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dioleoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phosphinic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced alcohols, and substituted phospholipids .
Applications De Recherche Scientifique
Dioleoylphosphatidylglycerol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Dioleoylphosphatidylglycerol involves its interaction with cell membrane receptors and enzymes . It inhibits the production of inflammatory mediators by modulating the activity of toll-like receptor 2 (TLR2) and heat shock protein B4 (HSPB4) . This modulation leads to a reduction in the inflammatory response and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar in structure but lacks the phosphinic acid group.
Dioleoylphosphatidylethanolamine (DOPE): Contains an ethanolamine group instead of a glycerol backbone.
Dioleoylphosphatidylserine (DOPS): Contains a serine group instead of a glycerol backbone.
Uniqueness
Dioleoylphosphatidylglycerol is unique due to its phosphinic acid group, which imparts distinct chemical and biological properties . This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C42H79O10P |
|---|---|
Poids moléculaire |
775 g/mol |
Nom IUPAC |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
Clé InChI |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


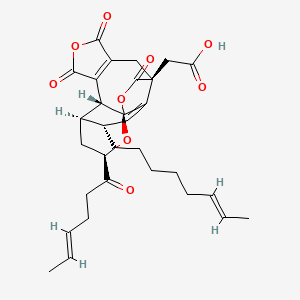
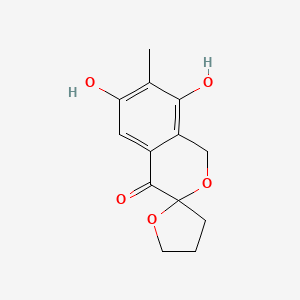

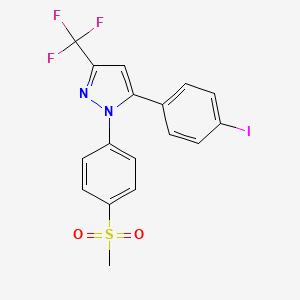
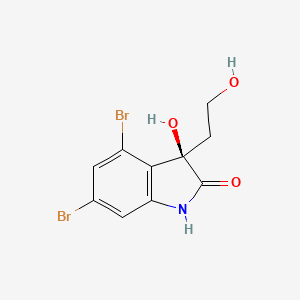
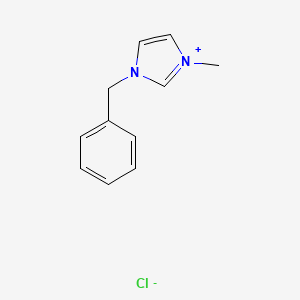
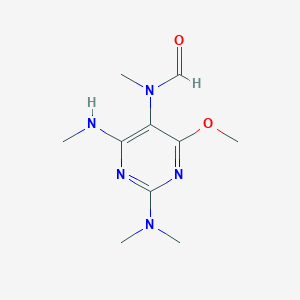
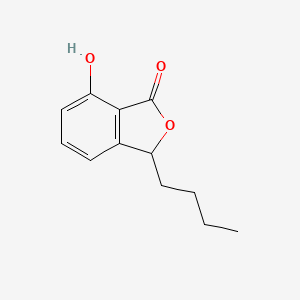
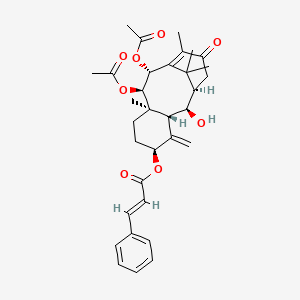

![Imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B1249087.png)
